1-Phenylpyridine-2(1H)-thione
Description
1-Phenylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at the 1-position and a thione (-S) functional group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9NS |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
1-phenylpyridine-2-thione |
InChI |
InChI=1S/C11H9NS/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H |
InChI Key |
IZGUADIDLWDNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=CC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds :
4-Phenylpyrimidine-2(1H)-thione (CAS 60414-59-7) Structural Differences: Replaces the pyridine core with a pyrimidine ring, introducing an additional nitrogen atom at the 3-position.
Substituted Hydroxyphenyl Pyrimidine-2(1H)-thiones
- Functionalization : Derivatives with hydroxylphenyl groups (e.g., 6-(substituted aldehyde)-4-phenylpyrimidine-2(1H)-thione) exhibit antioxidant properties via AAU and AAI assays. The pyrimidine-thione core stabilizes radical species through electron delocalization .
Pyrazine-2(1H)-thione
Key Compound : Pyrazine-2(1H)-thione (C4H4N2S)
- Structural Differences : Contains two nitrogen atoms in the aromatic ring (positions 1 and 4), reducing basicity compared to pyridine.
- Crystallography: Monoclinic space group P21/m with N–H···N and C–H···S hydrogen bonds stabilizing the lattice.
- Biological Activity : Exhibits anticancer, antimicrobial, and anti-inflammatory properties, attributed to the thione group and aromatic π-system .
Thiazolo[5,4-c]pyridine-2(1H)-thione
Key Compound : Thiazolo[5,4-c]pyridine-2(1H)-thione (CAS 116990-44-4)
- Structural Differences : Fused thiazole and pyridine rings, introducing a sulfur atom in the thiazole moiety.
- Applications : The fused system enhances electron delocalization and corrosion inhibition efficiency in industrial applications, as seen in pyrimidine-2(1H)-thione derivatives .
Comparative Data Table
Key Research Findings and Trends
Ring Saturation and Activity : Saturation of the pyridine ring (e.g., dihydropyridine derivatives) enhances anticancer selectivity, likely due to conformational flexibility and reduced metabolic degradation .
Electron-Donating Groups : Thiophene and phenyl substituents improve π-π interactions with biological targets, as seen in S22 and 4-phenylpyrimidine derivatives .
Corrosion Inhibition : Heterocyclic thiones with conjugated systems (e.g., pyrimidine-2-thiones) demonstrate industrial utility via adsorption on metal surfaces, driven by sulfur and nitrogen lone pairs .
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